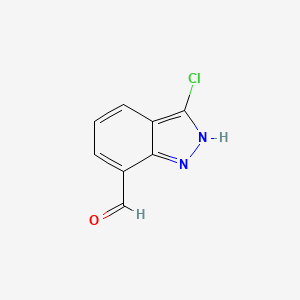
3-Chloro-1H-indazole-7-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1H-indazole-7-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chloro substituent and an aldehyde group in the 3- and 7-positions, respectively, makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1H-indazole-7-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzaldehyde with hydrazine hydrate, followed by cyclization under acidic conditions to form the indazole ring . The aldehyde group can then be introduced through formylation reactions.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis starting from readily available starting materials. The process may include chlorination, cyclization, and formylation steps, optimized for high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1H-indazole-7-carbaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate or sodium borohydride.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Condensation: Primary amines or hydrazines in ethanol or methanol.
Major Products Formed
Nucleophilic Substitution: N-substituted indazoles.
Oxidation: 3-Chloro-1H-indazole-7-carboxylic acid.
Reduction: 3-Chloro-1H-indazole-7-methanol.
Condensation: Schiff bases or hydrazones.
Applications De Recherche Scientifique
3-Chloro-1H-indazole-7-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and anti-inflammatory agents.
Biological Studies: Used in the study of enzyme inhibitors and receptor modulators.
Material Science:
Agricultural Chemistry: Utilized in the development of agrochemicals and pesticides.
Mécanisme D'action
The mechanism of action of 3-Chloro-1H-indazole-7-carbaldehyde largely depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The chloro and aldehyde groups can interact with active sites of enzymes, leading to inhibition of their activity. The compound can also form covalent bonds with nucleophilic residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-1H-indazole-7-carbaldehyde: Similar structure but with a bromo substituent instead of chloro.
2-Chloro-1H-indazole-7-carbaldehyde: Chloro substituent at the 2-position instead of the 3-position.
3-Chloro-1H-indazole-6-carbaldehyde: Aldehyde group at the 6-position instead of the 7-position.
Uniqueness
3-Chloro-1H-indazole-7-carbaldehyde is unique due to the specific positioning of the chloro and aldehyde groups, which can influence its reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and applications.
Propriétés
Formule moléculaire |
C8H5ClN2O |
|---|---|
Poids moléculaire |
180.59 g/mol |
Nom IUPAC |
3-chloro-2H-indazole-7-carbaldehyde |
InChI |
InChI=1S/C8H5ClN2O/c9-8-6-3-1-2-5(4-12)7(6)10-11-8/h1-4H,(H,10,11) |
Clé InChI |
PWWYCZFQPYZWOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(NN=C2C(=C1)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















